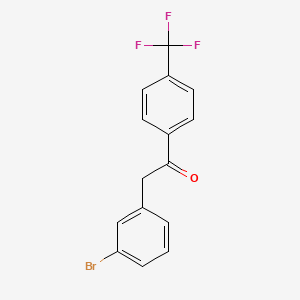

2-(3-Bromophenyl)-4'-trifluoromethylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Bromophenyl)-4’-trifluoromethylacetophenone” is likely an aromatic compound containing a bromophenyl group and a trifluoromethyl group attached to an acetophenone structure. Acetophenones are a type of aromatic ketone, which are important in various chemical reactions and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical planar structure of aromatic compounds, with the bromophenyl and trifluoromethyl groups adding to the complexity of the molecule .Chemical Reactions Analysis

The bromophenyl group in the compound could potentially undergo various substitution reactions due to the presence of the bromine atom, which is a good leaving group. The trifluoromethyl group could also participate in certain reactions, particularly those involving fluorine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom and the trifluoromethyl group could influence properties like polarity, boiling point, and melting point.Scientific Research Applications

Antioxidant Activity

One study synthesized a compound similar to 2-(3-Bromophenyl)-4'-trifluoromethylacetophenone, which showed low potency as an antioxidant agent when tested using the DPPH method (Brahmana et al., 2021).

Antimicrobial Activity

Research on various substituted thiourea derivatives, including compounds with a structure resembling this compound, demonstrated significant antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Synthesis of Other Compounds

A study detailed the preparation of a compound related to this compound as part of a process to synthesize other complex organic molecules (Wong et al., 2017).

Antifungal Activity

Furanone derivatives, structurally similar to this compound, were found to have broad-spectrum antifungal activity against various yeasts and molds, including Aspergillus spp. (Buchta et al., 2004).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone can be influenced by various environmental factors . These could include the physiological environment within the body (such as pH, temperature, and presence of other biomolecules), the compound’s storage conditions, and the presence of other drugs in the body (which could lead to drug-drug interactions). Understanding these factors is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

The effects of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone can affect gene expression and cellular metabolism. In certain cell types, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes .

Molecular Mechanism

At the molecular level, 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific receptor sites on enzymes, leading to either inhibition or activation. For example, the binding of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone to cytochrome P450 can result in the inhibition of its catalytic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

2-(3-Bromophenyl)-4’-trifluoromethylacetophenone is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed and excreted. The interaction of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the body .

Transport and Distribution

The transport and distribution of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin, facilitating its transport through the bloodstream and its distribution to different tissues. Additionally, specific transporters can mediate the uptake of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone into cells, affecting its localization and accumulation within cellular compartments .

Subcellular Localization

The subcellular localization of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone can influence its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting of 2-(3-Bromophenyl)-4’-trifluoromethylacetophenone to these compartments can be mediated by targeting signals or post-translational modifications, which direct the compound to its site of action .

Properties

IUPAC Name |

2-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-3-1-2-10(8-13)9-14(20)11-4-6-12(7-5-11)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDFAEGYOSCTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642318 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-21-9 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)